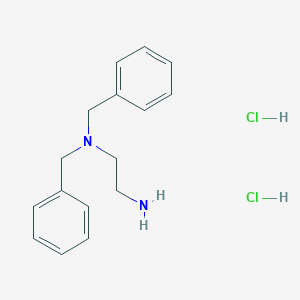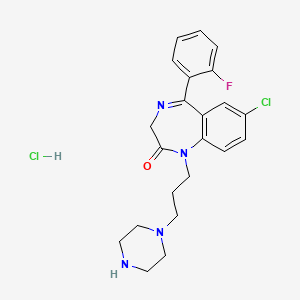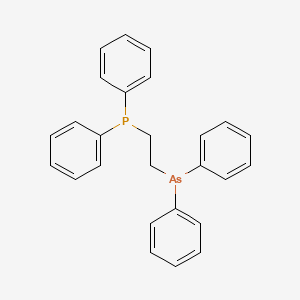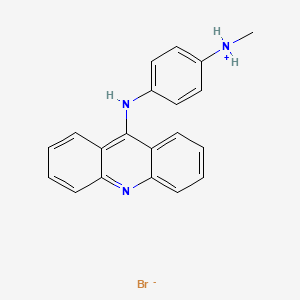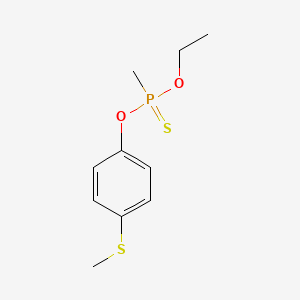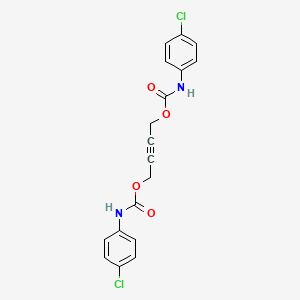
2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) is an organic compound that combines the properties of 2-butyne-1,4-diol and p-chlorophenylcarbamate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyne-1,4-diol, bis(p-chlorophenylcarbamate) typically involves the reaction of 2-butyne-1,4-diol with p-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Butyne-1,4-diol+p-Chlorophenyl isocyanate→2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-butyne-1,4-diol, bis(p-chlorophenylcarbamate) involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Butyne-1,4-diol: A precursor to the bis(p-chlorophenylcarbamate) derivative, used in various chemical reactions.
p-Chlorophenylcarbamate: A related compound with similar functional groups but different chemical properties.
Uniqueness: 2-Butyne-1,4-diol, bis(p-chlorophenylcarbamate) is unique due to its combined structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
21840-68-6 |
|---|---|
Fórmula molecular |
C18H14Cl2N2O4 |
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)carbamoyloxy]but-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-13-3-7-15(8-4-13)21-17(23)25-11-1-2-12-26-18(24)22-16-9-5-14(20)6-10-16/h3-10H,11-12H2,(H,21,23)(H,22,24) |
Clave InChI |
AUTSISAOODLEAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OCC#CCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


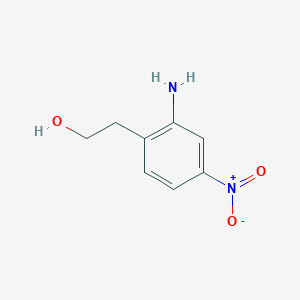
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
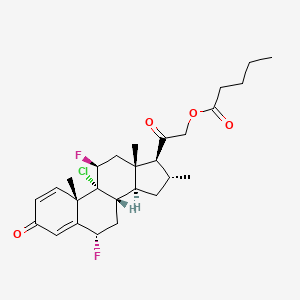


![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)

